Xylopic acid
Overview
Description
Xylopic acid is a kaurene diterpene that is naturally found in the dried unripe fruit of Xylopia aethiopica, a plant belonging to the Annonaceae family . This compound has been recognized for its various pharmacological activities, including anti-inflammatory, analgesic, and anti-allergic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Xylopic acid can be synthesized through the extraction from the dried fruits of Xylopia aethiopica. The process involves concentrating the extract using a rotavapor at 60°C, followed by the addition of ethyl acetate to form this compound crystals . Further synthesis of derivatives such as esters, amides, and ethers can be achieved through base-catalyzed ester formation, direct coupling with HBTU for amides, and deacetylation using methanolic potassium hydroxide .
Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from natural sources, particularly the dried fruits of Xylopia aethiopica. The process involves large-scale extraction and crystallization techniques to obtain the compound in significant quantities .
Chemical Reactions Analysis
Types of Reactions: Xylopic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various reagents depending on the desired substitution, such as halogens or alkyl groups.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can exhibit different pharmacological properties .
Scientific Research Applications
Biology: The compound has been shown to exhibit significant biological activities, including anti-inflammatory, analgesic, and anti-allergic effects
Medicine: this compound is being investigated for its potential therapeutic applications in treating conditions such as inflammation, pain, and allergies
Mechanism of Action
Xylopic acid exerts its effects through various molecular targets and pathways:
Analgesic Mechanism: The compound interacts with serotonergic pathways and exhibits partial agonist-like effects on 5-hydroxytryptamine receptors.
Neuroprotective Mechanism: this compound increases brain-derived neurotrophic factor (BDNF) and antioxidant enzyme levels, contributing to its neuroprotective effects.
Comparison with Similar Compounds
Xylopic acid can be compared with other kaurene diterpenes and similar compounds:
Properties
IUPAC Name |
15-acetyloxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O4/c1-13-15-6-7-17-20(3)9-5-10-21(4,19(24)25)16(20)8-11-22(17,12-15)18(13)26-14(2)23/h15-18H,1,5-12H2,2-4H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBQBBLJTDSVLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(=C)C2CCC3C1(C2)CCC4C3(CCCC4(C)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6619-97-2 | |
Record name | 15-(Acetyloxy)kaur-16-en-18-oic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006619972 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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